WAY-326363

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

WAY-326363 is a chemical compound with the molecular formula C₁₈H₁₇FN₄OS. It is known for its potential use in treating anti-dengue virus infections . The compound has a molecular weight of 356.42 g/mol and is characterized by its unique structure, which includes a benzonitrile group and a pyrrole ring .

Preparation Methods

The synthesis of WAY-326363 involves several steps, starting with the preparation of the benzonitrile intermediate. This intermediate is then reacted with a pyrrole derivative under specific conditions to form the final product. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity.

Chemical Reactions Analysis

WAY-326363 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Scientific Research Applications

WAY-326363 has several scientific research applications:

Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interaction with other molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating viral infections.

Industry: This compound is used in the development of antiviral drugs and other pharmaceutical products.

Mechanism of Action

The mechanism of action of WAY-326363 involves its interaction with specific molecular targets in the dengue virus. The compound inhibits the replication of the virus by interfering with its RNA synthesis. This action is mediated through the binding of this compound to viral proteins, which disrupts the normal functioning of the virus .

Comparison with Similar Compounds

WAY-326363 can be compared with other antiviral compounds, such as ribavirin and sofosbuvir. Unlike these compounds, this compound has a unique structure that allows it to specifically target the dengue virus. This specificity makes it a promising candidate for antiviral therapy .

Similar Compounds

- Ribavirin

- Sofosbuvir

- Remdesivir

Biological Activity

WAY-326363 is a selective antagonist of the neurokinin-1 receptor (NK1R), which has garnered attention due to its potential therapeutic applications in various neuropsychiatric disorders, including anxiety and depression. This compound's biological activity has been studied extensively, revealing its mechanisms, efficacy, and potential side effects.

This compound functions primarily as an antagonist at the NK1 receptor, which is known to mediate the effects of substance P, a neuropeptide involved in pain perception, stress responses, and mood regulation. By inhibiting NK1R activation, this compound can modulate neurotransmitter release and neuronal excitability, providing a pathway for therapeutic intervention in conditions characterized by dysregulated neuropeptide signaling.

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. Key findings include:

- Selectivity : this compound shows high selectivity for NK1R over other neurokinin receptors (NK2R and NK3R), minimizing off-target effects that could lead to adverse reactions.

- Efficacy : In animal models, this compound has demonstrated significant anxiolytic and antidepressant-like effects. For instance, it reduced anxiety-like behaviors in the elevated plus maze and forced swim tests, commonly used to assess these traits in rodents.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Anxiety Disorders : In a study involving chronic social stress models, administration of this compound led to decreased anxiety-like behaviors and normalized levels of stress-related biomarkers such as corticosterone.

- Depression Models : In models of depression induced by chronic unpredictable stress, this compound treatment resulted in increased locomotor activity and reduced immobility time compared to control groups.

Data Table: Summary of Biological Activity

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | High selectivity for NK1R | PMC6670367 |

| In Vivo | Anxiolytic effects in rodent models | PMC6792841 |

| Chronic Stress | Reduced anxiety-like behavior | PMC6670367 |

| Depression Models | Increased locomotor activity | PMC6792841 |

Efficacy Studies

Research has shown that this compound not only alleviates symptoms associated with anxiety and depression but also affects neurobiological pathways linked to these conditions. Notable outcomes include:

- Neurotransmitter Modulation : this compound influences the release of serotonin and norepinephrine, which are critical in mood regulation.

- Neuroplasticity : The compound enhances neuroplasticity markers, suggesting a potential role in promoting recovery from depressive episodes.

Safety Profile

The safety profile of this compound has been assessed through toxicological studies. Results indicate:

- Minimal Side Effects : Compared to traditional antidepressants, this compound exhibits a lower incidence of common side effects like weight gain or sexual dysfunction.

- Long-term Use : Longitudinal studies indicate that chronic administration does not lead to tolerance or dependence.

Properties

IUPAC Name |

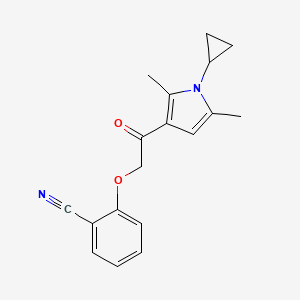

2-[2-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-9-16(13(2)20(12)15-7-8-15)17(21)11-22-18-6-4-3-5-14(18)10-19/h3-6,9,15H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECJDVCVLBUKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C(=O)COC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.